7-Bromo-1-isopropyl-4-azaindole
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Overview
Description
7-Bromo-1-isopropyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position of the azaindole ring makes this compound unique and of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-isopropyl-4-azaindole typically involves the functionalization of the azaindole core. One common method is the Suzuki coupling reaction, which involves the coupling of a halogenated azaindole with boronic acids . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-isopropyl-4-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the azaindole core.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while cross-coupling reactions can produce complex organic molecules with potential biological activities .
Scientific Research Applications
7-Bromo-1-isopropyl-4-azaindole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: It is used in the study of protein kinases and their role in cellular processes.
Materials Science: The compound has applications in the synthesis of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
5-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: A compound synthesized from 5-bromo-7-azaindole with potential therapeutic applications.
Uniqueness
7-Bromo-1-isopropyl-4-azaindole is unique due to the presence of both a bromine atom and an isopropyl group, which can enhance its biological activity and selectivity for specific molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
7-bromo-1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3 |
InChI Key |
AGNMXRMCSKXJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=NC=CC(=C21)Br |
Origin of Product |
United States |
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